molecular formula C25H18N2O2 B10896525 N'-[(Z)-naphthalen-2-ylmethylidene]-9H-xanthene-9-carbohydrazide

N'-[(Z)-naphthalen-2-ylmethylidene]-9H-xanthene-9-carbohydrazide

Cat. No.: B10896525
M. Wt: 378.4 g/mol
InChI Key: BIYFUKHOIAGOKT-QQXSKIMKSA-N
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Description

N’~9~-[(Z)-1-(2-NAPHTHYL)METHYLIDENE]-9H-XANTHENE-9-CARBOHYDRAZIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a xanthene core linked to a naphthyl group through a methylene bridge, forming a hydrazide derivative. The presence of the naphthyl group imparts distinct electronic and steric characteristics, making it a subject of interest in synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~9~-[(Z)-1-(2-NAPHTHYL)METHYLIDENE]-9H-XANTHENE-9-CARBOHYDRAZIDE typically involves a multi-step process. One common method includes the condensation of 2-naphthaldehyde with xanthene-9-carbohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N’~9~-[(Z)-1-(2-NAPHTHYL)METHYLIDENE]-9H-XANTHENE-9-CARBOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acetic acid, palladium on carbon (for hydrogenation reactions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce hydrazine derivatives .

Scientific Research Applications

N’~9~-[(Z)-1-(2-NAPHTHYL)METHYLIDENE]-9H-XANTHENE-9-CARBOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of N’~9~-[(Z)-1-(2-NAPHTHYL)METHYLIDENE]-9H-XANTHENE-9-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For instance, its potential anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’~9~-[(Z)-1-(2-NAPHTHYL)METHYLIDENE]-9H-XANTHENE-9-CARBOHYDRAZIDE stands out due to its unique combination of a xanthene core and a naphthyl group, which imparts specific electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions and photophysical characteristics .

Properties

Molecular Formula

C25H18N2O2

Molecular Weight

378.4 g/mol

IUPAC Name

N-[(Z)-naphthalen-2-ylmethylideneamino]-9H-xanthene-9-carboxamide

InChI

InChI=1S/C25H18N2O2/c28-25(27-26-16-17-13-14-18-7-1-2-8-19(18)15-17)24-20-9-3-5-11-22(20)29-23-12-6-4-10-21(23)24/h1-16,24H,(H,27,28)/b26-16-

InChI Key

BIYFUKHOIAGOKT-QQXSKIMKSA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)/C=N\NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C=NNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35

Origin of Product

United States

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